molecular formula C17H24O2 B14731436 m-Dioxane (8CI), 5-ethyl-4-propyl-2-styryl- CAS No. 6413-67-8

m-Dioxane (8CI), 5-ethyl-4-propyl-2-styryl-

Cat. No.: B14731436
CAS No.: 6413-67-8
M. Wt: 260.4 g/mol
InChI Key: CKJHSDVFBVXZQX-VAWYXSNFSA-N
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Description

m-Dioxane (8CI), 5-ethyl-4-propyl-2-styryl- is a bioactive chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a dioxane ring substituted with ethyl, propyl, and styryl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Dioxane (8CI), 5-ethyl-4-propyl-2-styryl- typically involves multi-step organic reactions. The process begins with the preparation of the dioxane ring, followed by the introduction of ethyl, propyl, and styryl substituents through various organic reactions such as alkylation and styrylation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of m-Dioxane (8CI), 5-ethyl-4-propyl-2-styryl- is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as distillation and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: m-Dioxane (8CI), 5-ethyl-4-propyl-2-styryl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

m-Dioxane (8CI), 5-ethyl-4-propyl-2-styryl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of m-Dioxane (8CI), 5-ethyl-4-propyl-2-styryl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

m-Dioxane (8CI), 5-ethyl-4-propyl-2-styryl- can be compared with other similar compounds such as:

  • m-Dioxane, 5-ethyl-2-(2-furyl)-4-propyl-
  • m-Dioxane, 5-ethyl-2-(2-thienyl)-4-propyl-

These compounds share a similar dioxane ring structure but differ in the nature of their substituents

Properties

CAS No.

6413-67-8

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

5-ethyl-2-[(E)-2-phenylethenyl]-4-propyl-1,3-dioxane

InChI

InChI=1S/C17H24O2/c1-3-8-16-15(4-2)13-18-17(19-16)12-11-14-9-6-5-7-10-14/h5-7,9-12,15-17H,3-4,8,13H2,1-2H3/b12-11+

InChI Key

CKJHSDVFBVXZQX-VAWYXSNFSA-N

Isomeric SMILES

CCCC1C(COC(O1)/C=C/C2=CC=CC=C2)CC

Canonical SMILES

CCCC1C(COC(O1)C=CC2=CC=CC=C2)CC

Origin of Product

United States

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